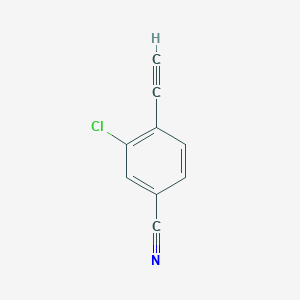

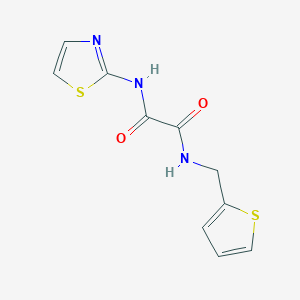

![molecular formula C13H7ClF3NO3 B2900387 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 852952-20-6](/img/structure/B2900387.png)

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a carboxylic acid building block . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Another method involves the catalytic fluorination of 2-chloropyridine over metal oxide catalysts in the gas phase in the presence of HF .

Scientific Research Applications

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has been used in a variety of scientific research applications. It has been used as a ligand for transition metal complexes, which can be used for the synthesis of organic molecules. Additionally, this compound has been used to catalyze a variety of organic reactions, including the Diels-Alder reaction and the Heck reaction. This compound has also been used in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various enzymes and proteins, affecting their function .

Mode of Action

It’s known that the trifluoromethyl group (-cf3) attached to a heteroaliphatic ring can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Result of Action

Compounds with similar structures have been reported to exhibit improved drug potency towards certain enzymes .

Advantages and Limitations for Lab Experiments

2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize from readily available starting materials, and it is relatively stable in the presence of air and moisture. Additionally, this compound can act as a ligand for transition metal complexes, allowing for the synthesis of a variety of organic molecules. However, this compound can be toxic and should be handled with caution in the laboratory.

Future Directions

There are a variety of potential future directions for research involving 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid. One potential direction is to further study its ability to act as a ligand for transition metal complexes, as well as its ability to catalyze certain organic reactions. Additionally, further research could be done to explore the potential biochemical and physiological effects of this compound in humans. Finally, research could be done to explore potential industrial applications of this compound, such as its potential use as a pharmaceutical or agrochemical.

Synthesis Methods

The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is relatively straightforward and can be accomplished in a few steps. The first step is to prepare the starting material, 3-chloro-2-fluoropyridine, by reacting 3-chloropyridine with sulfur tetrafluoride in the presence of a base. The second step is to combine 3-chloro-2-fluoropyridine with trifluoromethanesulfonic acid and sodium azide in a reaction flask. This reaction will yield the desired product, this compound, as a white solid.

properties

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO3/c14-9-5-7(13(15,16)17)6-18-11(9)21-10-4-2-1-3-8(10)12(19)20/h1-6H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJBGWACJFQUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

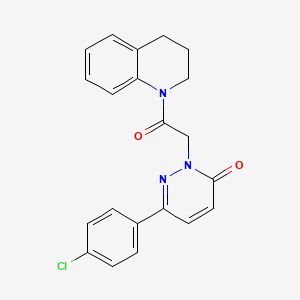

![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)

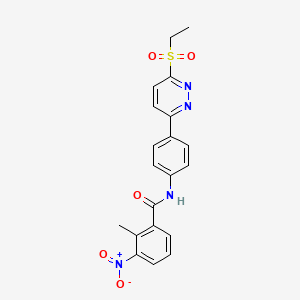

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)

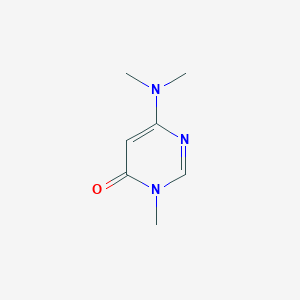

![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)

![Methyl 7-methyl-4-oxo-2-(propylthio)-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2900317.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)